SQ109

概要

説明

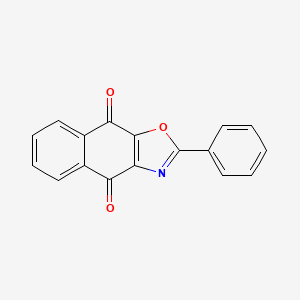

SQ109は、1,2-エチレンジアミン系に属する新規な低分子医薬品です。主に、薬剤耐性株を含む結核の治療のために開発されました。 結核治療に使用される他の抗生物質とは異なり、this compoundは独自の作用機序を持っており、この感染症との闘いにおける有望な候補となっています .

科学的研究の応用

SQ109 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of 1,2-ethylene diamine derivatives.

Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit various biological pathways.

Medicine: Primarily researched for its efficacy in treating tuberculosis, including multidrug-resistant strains. .

作用機序

SQ109は、結核菌の細胞壁合成を阻害することによって効果を発揮します。それは、ミコール酸トランスポーターMmpL3の阻害など、複数の細胞経路を標的としています。 この破壊は、細胞壁の完全性の損傷につながり、最終的には細菌細胞の死をもたらします .

類似の化合物:

エタンブトール: 結核治療に使用される別の1,2-エチレンジアミン誘導体です。

イソニアジド: 作用機序が異なる第一選択の抗結核薬です。

リファンピシン: 異なる分子標的を持つ、結核に広く使用されている抗生物質です。

This compoundの独自性: this compoundは、他の抗生物質とは異なる独自の作用機序によって際立っています。 それは、薬剤感受性株と薬剤耐性株の両方の結核菌に対して有効性を示しており、現在の抗結核薬の兵器庫にとって貴重な追加となっています .

将来の方向性

SQ109 has been in phase II clinical trials and shows high potency against drug-resistant Mtb . The importance of this compound as a highly potent therapeutic agent has triggered the synthesis of analogs , suggesting that future research may focus on developing more potent and effective analogs of this compound.

生化学分析

Biochemical Properties

SQ109 has been shown to be a promising inhibitor of the mycolic acid transporter MmpL3 . It interacts with this transporter, which is driven by proton motive forces (PMF) and functions via an antiport mechanism . This compound incorporates an additional bulky head group and unsaturated isoprene units to enhance its anti-TB activity .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to promote M1 macrophage polarization, which instigates pro-inflammatory responses . This suggests that this compound has a significant influence on cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the MmpL3 transporter. In the presence of this compound, the two PD domains of the transporter are locked in a closed state, and the two TM domains are locked in an off-pathway wider open state due to the binding of the inhibitor . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory studies, this compound demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving rabbits, this compound showed significant pharmacokinetic properties at the human-equivalent dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. It targets the MmpL3 mycolic acid transporter, which plays a crucial role in the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the MmpL3 transporter .

Subcellular Localization

Given its interaction with the MmpL3 transporter, it is likely that this compound is localized to the same subcellular compartments as this transporter .

準備方法

合成経路と反応条件: SQ109の合成には、ゲラニルアミンの調製が関与し、その後、2つの炭素原子と結合して最終的な化合物を形成します。 このプロセスには、穏和な条件下でトリメチルシリルクロリドと水素化リチウムアルミニウムを用いた新規な還元工程が含まれます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高収率反応と効率的な精製方法の使用が含まれており、化合物の品質と一貫性を確保します .

化学反応の分析

反応の種類: SQ109は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、代謝プロセスと生物学的標的との相互作用に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: 水素化リチウムアルミニウムなどの還元剤を使用します。

置換: 多くの場合、触媒の存在下または特定のpH条件下で行われます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、水酸化された誘導体および化合物の生物学的活性を保持または強化する他の代謝産物が含まれます .

4. 科学研究の用途

This compoundは、幅広い科学研究の用途を持っています。

類似化合物との比較

Ethambutol: Another 1,2-ethylene diamine derivative used in tuberculosis treatment.

Isoniazid: A first-line antitubercular drug with a different mechanism of action.

Rifampicin: A widely used antibiotic for tuberculosis with a distinct molecular target.

Uniqueness of SQ109: this compound stands out due to its unique mechanisms of action, which are distinct from other antibiotics. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the current arsenal of antitubercular drugs .

特性

IUPAC Name |

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIBVDBTCDTBRH-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964540 | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms. | |

| Record name | SQ-109 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

502487-67-4 | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ-109 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQ-109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B1681019.png)